

# An In-depth Technical Guide to the Toxicological Profile of Dioctyl Azelate

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## Compound of Interest

Compound Name: Dioctyl azelate

Cat. No.: B1606771

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## Executive Summary

**Dioctyl azelate** (DOZ), a diester of azelaic acid and 2-ethylhexanol, is primarily utilized as a plasticizer in various industrial applications. This technical guide provides a comprehensive overview of its toxicological profile, drawing from available studies to inform risk assessment and guide future research. The compiled data indicate that **dioctyl azelate** exhibits low acute toxicity via oral and dermal routes. It is classified as a minimal irritant to the skin and eyes. Repeated dose studies in rodents have established a No-Observed-Adverse-Effect Level (NOAEL), with effects at higher doses primarily related to decreased body weight gain and minor organ weight changes. Genotoxicity assays, including the Ames test and in vitro chromosomal aberration tests, have returned negative results. A combined repeated dose and reproductive/developmental toxicity screening study suggests a low potential for reproductive or developmental effects. However, a significant data gap exists regarding the carcinogenicity of **dioctyl azelate**. Furthermore, specific mechanistic studies to elucidate the signaling pathways involved in its toxicity are currently unavailable. This guide presents the available quantitative data in structured tables, details the experimental protocols of key studies, and provides visualizations of standard toxicological workflows.

## Acute Toxicity

**Dioctyl azelate** demonstrates a low order of acute toxicity in animal studies.

## Oral Toxicity

An acute oral toxicity study conducted in rats, following OECD Guideline 401, established a Lethal Dose 50 (LD50) of greater than 2000 mg/kg body weight for both sexes.<sup>[1]</sup> No mortalities or significant signs of systemic toxicity were observed at this dose level.

## Dermal and Eye Irritation

Studies on rabbits indicate that **dioctyl azelate** has a low potential for skin and eye irritation.

- **Skin Irritation:** A study following OECD Guideline 404 in New Zealand White rabbits showed that a single 4-hour, semi-occlusive application of **dioctyl azelate** produced very slight erythema, which was fully reversible.<sup>[2]</sup> The Primary Irritation Index was calculated to be 0.3, leading to a classification as a "mild irritant".<sup>[2]</sup>
- **Eye Irritation:** An acute eye irritation study in rabbits, according to OECD Guideline 405, resulted in minimal conjunctival irritation.<sup>[3]</sup> All signs of irritation resolved within 48 hours, and no corneal or iridial effects were noted.<sup>[3]</sup>

Table 1: Summary of Acute Toxicity Data for **Dioctyl Azelate**

Endpoint	Species	Route	Guideline	Result	Reference
Acute Oral Toxicity	Rat	Oral	OECD 401	LD50 > 2000 mg/kg bw	<sup>[1]</sup>
Skin Irritation	Rabbit	Dermal	OECD 404	Mild irritant (PII = 0.3)	<sup>[2]</sup>
Eye Irritation	Rabbit	Ocular	OECD 405	Minimal irritant	<sup>[3]</sup>

## Repeated Dose and Reproductive/Developmental Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD Guideline 422) was conducted on **dioctyl azelate** in rats.<sup>[1]</sup>

In this study, **dioctyl azelate** was administered by gavage to 13 animals per sex per dose group at concentrations of 0, 100, 300, or 1000 mg/kg body weight per day.<sup>[1]</sup>

## Repeated Dose Toxicity Findings

At the highest dose of 1000 mg/kg bw/day, a decrease in body weight gain was observed in male rats, and an increase in liver weight was noted in both sexes.<sup>[1]</sup> Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was established at 300 mg/kg bw/day for both male and female rats.<sup>[1]</sup>

## Reproductive and Developmental Toxicity Findings

The study also evaluated reproductive and developmental parameters. No adverse effects were observed on reproductive performance, including mating, fertility, and gestation.<sup>[4]</sup> Furthermore, there were no treatment-related changes in the number of implantations, pups, or live births. Offspring body weight, external appearance, and necropsy findings were also unaffected.<sup>[4]</sup> Consequently, the NOAEL for reproductive and developmental toxicity was determined to be 1000 mg/kg bw/day.<sup>[4]</sup>

Table 2: Summary of Repeated Dose and Reproductive/Developmental Toxicity of **Dioctyl Azelate** (OECD TG 422)

Parameter	Species	Route	Dose Levels (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Key Findings at LOAEL (1000 mg/kg bw/day)	Reference
Repeated Dose Toxicity						
Parental Systemic Toxicity (Male)	Rat	Gavage	0, 100, 300, 1000	300	Decreased body weight gain, increased liver weight	<a href="#">[1]</a>
Parental Systemic Toxicity (Female)	Rat	Gavage	0, 100, 300, 1000	300	Increased liver weight	<a href="#">[1]</a>
Reproductive/Developmental Toxicity						
Reproductive Performance	Rat	Gavage	0, 100, 300, 1000	1000	No adverse effects observed	<a href="#">[4]</a>
Developmental Toxicity	Rat	Gavage	0, 100, 300, 1000	1000	No adverse effects observed	<a href="#">[4]</a>

## Genotoxicity

Available in vitro studies indicate that **dioctyl azelate** is not genotoxic.

## Bacterial Reverse Mutation Assay (Ames Test)

**Dioctyl azelate** was found to be non-mutagenic in a bacterial reverse mutation assay (Ames test) conducted with and without metabolic activation.[\[1\]](#)

## In Vitro Chromosomal Aberration Test

In an in vitro chromosomal aberration test using mammalian cells, **dioctyl azelate** did not induce structural chromosomal aberrations, with or without metabolic activation.[\[1\]](#)

Table 3: Summary of Genotoxicity Data for **Dioctyl Azelate**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames)	Salmonella typhimurium	With and Without S9	Negative	<a href="#">[1]</a>
In Vitro Chromosomal Aberration Test	Mammalian Cells	With and Without S9	Negative	<a href="#">[1]</a>

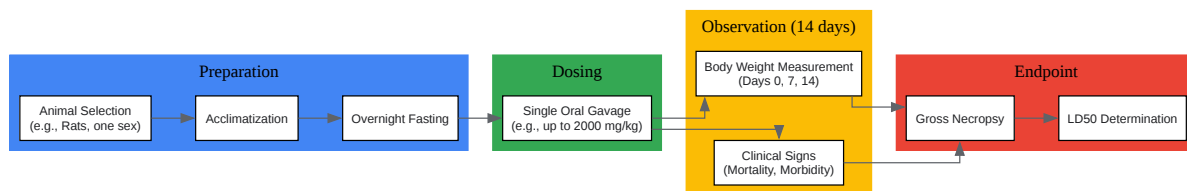
## Carcinogenicity

There is currently no available information on the carcinogenic potential of **dioctyl azelate**.[\[1\]](#) Long-term carcinogenicity bioassays in rodents have not been reported in the publicly available literature. This represents a significant data gap in the toxicological profile of this substance.

## Experimental Protocols and Visualizations

### Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

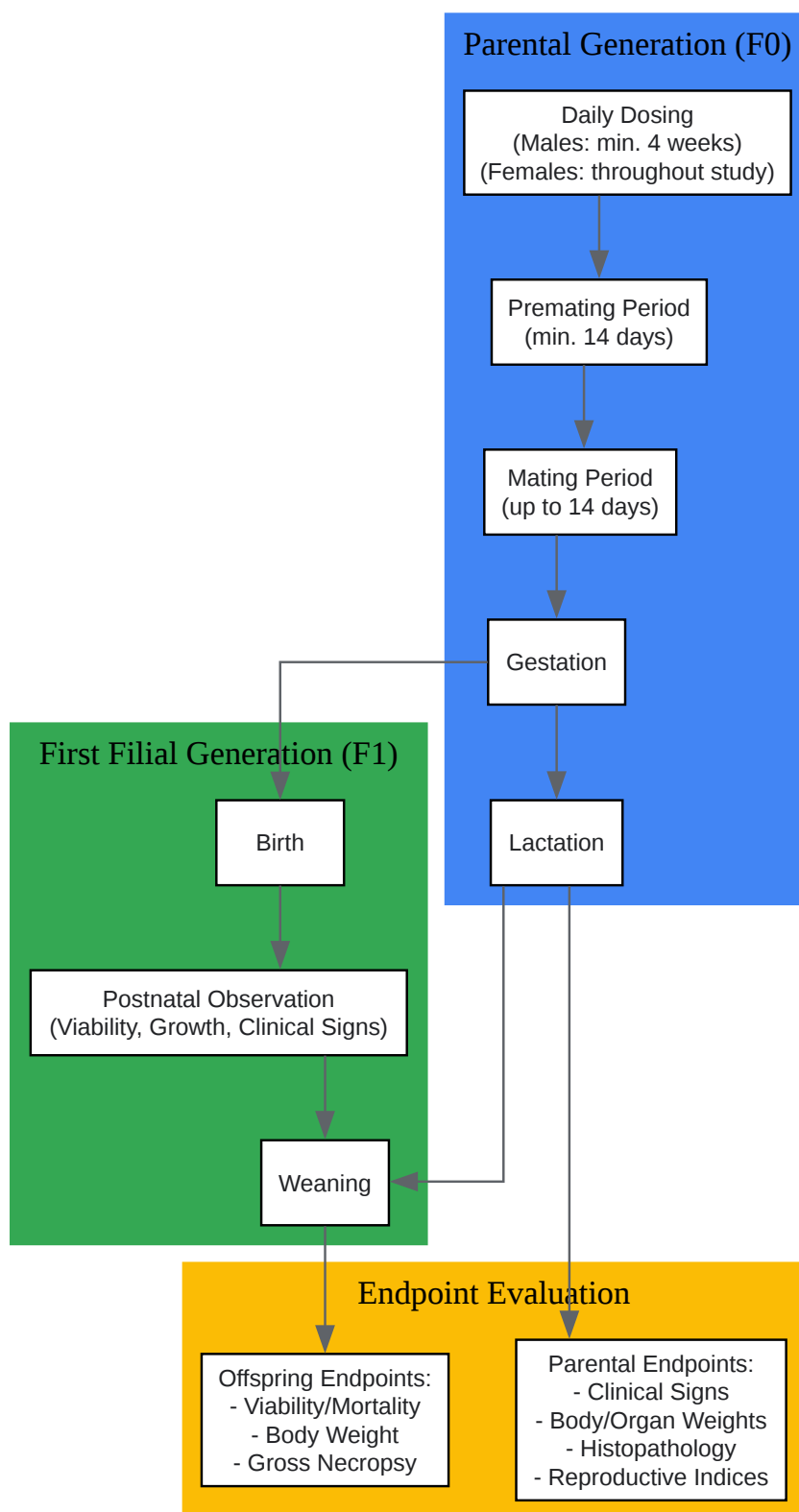


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#### Acute Oral Toxicity (OECD 401) Workflow

## Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Based on OECD Guideline 422)

This screening test provides information on repeated dose toxicity and effects on reproductive performance and offspring development.



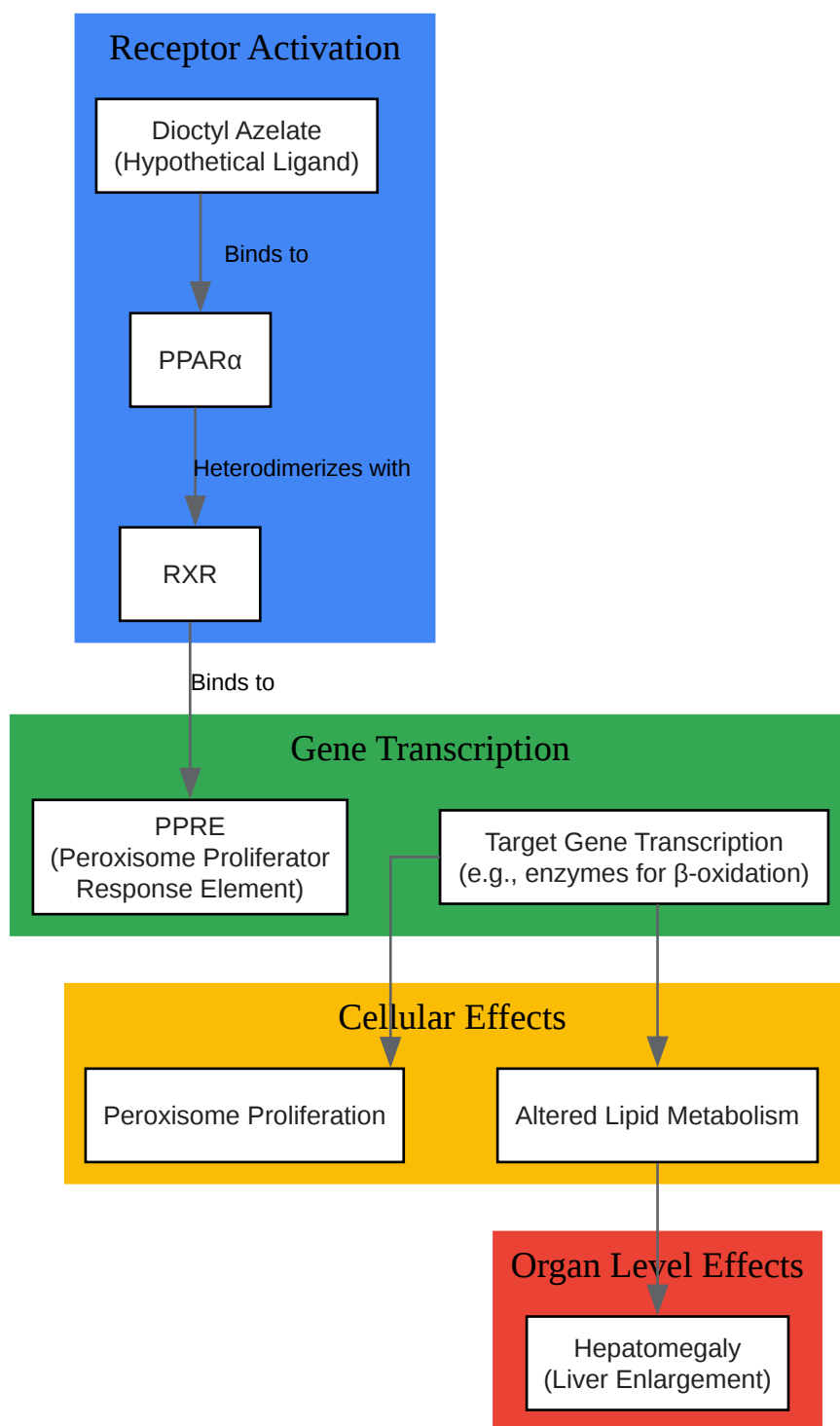
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### Combined Toxicity Screening (OECD 422) Workflow

## Potential Signaling Pathway (Hypothetical for Dialkyl Esters)

While no specific signaling pathway has been elucidated for **dioctyl azelate**, other plasticizers with similar structures, such as some phthalates, are known to be agonists of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ). Activation of PPAR $\alpha$  can lead to peroxisome proliferation and subsequent effects on lipid metabolism, primarily in the liver. It is plausible that **dioctyl azelate** could interact with this pathway, although this has not been experimentally confirmed.





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